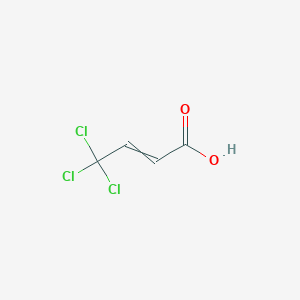

4,4,4-Trichloro-but-2-enoic acid

Beschreibung

Eigenschaften

Molekularformel |

C4H3Cl3O2 |

|---|---|

Molekulargewicht |

189.42 g/mol |

IUPAC-Name |

4,4,4-trichlorobut-2-enoic acid |

InChI |

InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9) |

InChI-Schlüssel |

NXERUYGRZMHUMK-UHFFFAOYSA-N |

Kanonische SMILES |

C(=CC(Cl)(Cl)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4,4,4 Trichloro but 2 Enoic Acid

Classical Routes and Foundational Synthetic Pathways

The foundational methods for synthesizing chlorinated organic compounds often rely on robust, well-established reactions such as perchlorination and condensation. These pathways, while effective, can have notable limitations.

Perchlorination involves the exhaustive substitution of hydrogen atoms with chlorine. While a powerful tool for creating highly chlorinated molecules, its application to the synthesis of a specific unsaturated acid like 4,4,4-trichloro-but-2-enoic acid is fraught with challenges. The aggressive nature of typical perchlorination reagents and conditions (e.g., high temperatures, UV light, radical initiators) often leads to a lack of selectivity. Instead of the desired product, a mixture of chlorinated alkanes and alkenes, as well as potential cyclization byproducts, is likely to form.

A significant limitation is the difficulty in preserving the double bond and the carboxylic acid functionality. The harsh conditions required for exhaustive chlorination at the allylic position can lead to the unwanted addition of chlorine across the double bond, resulting in saturated, polychlorinated butanoic acid derivatives. Furthermore, the carboxylic acid group itself may undergo side reactions. Due to these selectivity issues, direct perchlorination of a precursor like but-2-enoic acid is generally not a viable or efficient method for the targeted synthesis of 4,4,4-trichloro-but-2-enoic acid.

Condensation reactions offer a more controlled and widely applicable classical approach to forming the carbon skeleton of 4,4,4-trichloro-but-2-enoic acid. A plausible and historically significant method is the Knoevenagel or Doebner condensation. This would likely involve the reaction of a compound containing a trichloromethyl group, such as chloral (B1216628) (trichloroacetaldehyde), with a molecule containing an active methylene (B1212753) group, like malonic acid or its esters.

The general scheme for such a condensation would proceed as follows:

Reactants: Trichloroacetaldehyde (chloral) and malonic acid.

Catalyst/Solvent: Typically, a weak base like pyridine (B92270) or piperidine (B6355638) is used as a catalyst, often in a suitable solvent.

Reaction: The base facilitates the deprotonation of malonic acid, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloral.

Dehydration and Decarboxylation: The initial adduct readily undergoes dehydration to form the α,β-unsaturated dicarboxylic acid intermediate. Subsequent heating in the presence of a catalyst like pyridine typically leads to decarboxylation, yielding the final 4,4,4-trichloro-but-2-enoic acid.

This method provides a much higher degree of control over the final structure compared to perchlorination, as the carbon-carbon double bond is formed in a predictable manner.

Table 1: Comparison of Classical Synthetic Routes

| Method | Typical Reagents | Advantages | Limitations |

|---|---|---|---|

| Perchlorination | Cl2, UV light, radical initiators | Can produce highly chlorinated compounds. | Lack of selectivity, harsh reaction conditions, potential for unwanted side reactions and over-chlorination. |

| Condensation | Trichloroacetaldehyde, malonic acid, pyridine | Good control over product structure, milder conditions, predictable formation of the C=C bond. | May require multiple steps (condensation, dehydration, decarboxylation), potential for side reactions if not optimized. |

Modern and Novel Synthetic Approaches

Contemporary synthetic chemistry has seen a significant shift towards methodologies that are not only efficient but also highly selective and environmentally benign.

The double bond in 4,4,4-trichloro-but-2-enoic acid can exist as either the (E) or (Z) isomer. The biological activity and material properties of these isomers can differ significantly, making their stereoselective synthesis a key goal of modern organic chemistry. While specific methods for this exact compound are not widely reported, analogous reactions provide a clear blueprint.

The stereochemical outcome of condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, can often be controlled to favor one isomer over the other.

Modified Wittig Reaction: The use of stabilized ylides, which are less reactive, generally favors the formation of the (E)-isomer. For instance, reacting trichloroacetaldehyde with a stabilized phosphorus ylide derived from an α-haloacetate could potentially yield the (E)-isomer of 4,4,4-trichloro-but-2-enoic acid ester, which can then be hydrolyzed to the carboxylic acid.

Horner-Wadsworth-Emmons Reaction: The HWE reaction, which employs phosphonate (B1237965) carbanions, is a powerful tool for the stereoselective synthesis of alkenes and generally provides excellent (E)-selectivity. Reacting trichloroacetaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a suitable base (e.g., NaH), would be expected to predominantly form the ethyl (E)-4,4,4-trichloro-but-2-enoate.

Achieving high (Z)-selectivity is often more challenging but can be accomplished using modified HWE reagents (e.g., Still-Gennari conditions) or other specialized synthetic methods.

Catalysis is at the forefront of modern synthetic chemistry, offering pathways to desired molecules with high efficiency and selectivity while minimizing waste.

Transition Metal Catalysis: Cross-coupling reactions catalyzed by transition metals like palladium, ruthenium, or copper could be envisioned for the synthesis of 4,4,4-trichloro-but-2-enoic acid. For example, a Heck-type reaction could potentially couple a trichloromethyl-containing starting material with an acrylate (B77674) derivative. Another possibility is olefin metathesis, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalyst), which could form the double bond by reacting two smaller alkene precursors.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy, particularly for asymmetric synthesis. An organocatalytic Michael addition of a trichloromethyl anion equivalent to an appropriate acetylene (B1199291) derivative, followed by functional group manipulation, could provide a route to the target molecule. Furthermore, organocatalysts could be employed to control the stereochemistry of condensation reactions, potentially leading to enantioselective syntheses of related chiral compounds.

Table 2: Overview of Modern Synthetic Strategies

| Strategy | Key Features | Potential Application |

|---|---|---|

| Stereoselective Synthesis | Control over (E)/(Z) isomer formation. | Wittig and Horner-Wadsworth-Emmons reactions to selectively produce geometric isomers. |

| Transition Metal Catalysis | High efficiency and selectivity, formation of C-C bonds. | Heck coupling, olefin metathesis for constructing the carbon skeleton. |

| Organocatalysis | Metal-free catalysis, potential for asymmetric synthesis. | Catalyzing condensation or Michael addition reactions with stereocontrol. |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 4,4,4-trichloro-but-2-enoic acid, this involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Condensation reactions are generally more atom-economical than substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents: Replacing hazardous organic solvents (e.g., benzene, chlorinated solvents) with greener alternatives such as water, ethanol (B145695), or supercritical CO2.

Catalysis: As mentioned, catalytic reactions are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance to drive the reaction.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: While challenging for a highly functionalized molecule like this, future research may focus on deriving starting materials from renewable biomass sources rather than petrochemicals.

Applying these principles would favor catalytic condensation or cross-coupling reactions performed in non-toxic solvents over classical, high-temperature perchlorination or multi-step stoichiometric processes.

Mechanistic Elucidation of Synthetic Reactions

The proposed synthesis of 4,4,4-Trichloro-but-2-enoic acid hinges on a sequence of fundamental organic transformations, each with a well-understood mechanism. The key steps are the Reformatsky reaction to form the carbon backbone, followed by dehydration to introduce the alkene functionality, and finally, hydrolysis to yield the carboxylic acid.

A plausible synthetic route commences with the Reformatsky reaction , a classic method for the formation of β-hydroxy esters. byjus.comorganic-chemistry.org In this reaction, an α-halo ester, such as ethyl bromoacetate, reacts with zinc metal to form an organozinc intermediate known as a Reformatsky enolate. wikipedia.org This enolate is less reactive than a corresponding Grignard reagent or lithium enolate, which prevents it from reacting with the ester functionality of another molecule. wikipedia.org The mechanism proceeds via the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.org This is followed by the nucleophilic addition of the Reformatsky enolate to the carbonyl carbon of an aldehyde or ketone, in this case, chloral. byjus.com The resulting zinc alkoxide is then hydrolyzed during workup to afford the β-hydroxy ester, ethyl 4,4,4-trichloro-3-hydroxybutanoate.

The subsequent step is the dehydration of the β-hydroxy ester to introduce the carbon-carbon double bond, yielding ethyl 4,4,4-trichlorobut-2-enoate. This elimination reaction is typically acid-catalyzed and proceeds through an E1 or E2 mechanism, depending on the reaction conditions and the substrate structure. Given the presence of an acidic proton on the α-carbon and a hydroxyl group on the β-carbon, the formation of a conjugated system provides the thermodynamic driving force for this transformation.

Finally, the hydrolysis of the resulting α,β-unsaturated ester to the target carboxylic acid, 4,4,4-Trichloro-but-2-enoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the departure of the ethoxide leaving group. Subsequent acidification of the resulting carboxylate salt yields the final product.

Optimization Strategies for Yield and Purity in Laboratory and Pilot-Scale Synthesis

The successful synthesis of 4,4,4-Trichloro-but-2-enoic acid, both in the laboratory and on a larger pilot-plant scale, is contingent upon the careful optimization of each reaction step to maximize yield and purity while ensuring operational safety and efficiency.

For the initial Reformatsky reaction , several parameters can be fine-tuned. The choice of solvent is critical, with ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) being commonly employed. byjus.com The activation of zinc metal, for instance by using a copper-zinc couple or acid washing, can significantly improve reaction rates and yields. byjus.com Temperature control is also crucial to manage the exothermicity of the reaction and minimize side product formation. Studies on the synthesis of medium-chain-length β-hydroxy esters via the Reformatsky reaction have demonstrated that conducting the reaction in wet THF with zinc, aldehydes, and bromoacetates can lead to yields of 85–95%. organic-chemistry.org For pilot-scale operations, a continuous process has been explored to manage the heat of reaction and reduce the inventory of hazardous materials, with a laboratory-scale continuous miniplant demonstrating the feasibility of this approach. researchgate.net

The dehydration step also offers avenues for optimization. The choice of dehydrating agent, reaction temperature, and time are key variables. While strong acids can be effective, they may also lead to side reactions. Milder dehydrating agents or specific catalysts can be employed to improve selectivity. For instance, the use of phosphorus oxychloride in the presence of a base is a common method for the dehydration of β-hydroxy carbonyl compounds.

Below are interactive tables summarizing key parameters and findings for analogous reactions, which can inform the optimization of the synthesis of 4,4,4-Trichloro-but-2-enoic acid.

Table 1: Optimization of the Reformatsky Reaction for Analogous β-Hydroxy Esters

| Parameter | Condition | Effect on Yield/Purity | Reference |

| Metal Activation | Zinc-Copper Couple | Increased reaction rate and yield | byjus.com |

| Acid-washed Zinc | Improved initiation and consistency | byjus.com | |

| Solvent | Tetrahydrofuran (THF) | Good solubility of reactants and intermediates | byjus.com |

| Diethyl Ether | Commonly used, effective solvent | byjus.com | |

| Temperature | Controlled, moderate | Minimizes side reactions and decomposition | organic-chemistry.org |

| Scale-up Strategy | Continuous Flow | Better heat management, safer for pilot scale | researchgate.net |

Table 2: Dehydration and Hydrolysis of Analogous Esters

| Reaction Step | Reagent/Condition | Product | Yield | Reference |

| Dehydration | Phosphorus Oxychloride/Pyridine | α,β-Unsaturated Ester | Moderate to High | General Knowledge |

| Hydrolysis (Basic) | NaOH, then H3O+ | Carboxylic Acid | High | General Knowledge |

| Hydrolysis (Acidic) | H2SO4/H2O, heat | Carboxylic Acid | Variable, potential for side reactions | General Knowledge |

Chemical Reactivity, Transformation Mechanisms, and Stereochemical Considerations

Addition Reactions Across the Carbon-Carbon Double Bond

The reactivity of the C=C double bond in 4,4,4-Trichloro-but-2-enoic acid is significantly modulated by the presence of the adjacent electron-withdrawing trichloromethyl and carboxylic acid groups.

The carbon-carbon double bond in 4,4,4-Trichloro-but-2-enoic acid is electronically deficient due to the powerful electron-withdrawing effects of both the trichloromethyl (-CCl₃) group and the carboxylic acid (-COOH) group. This electronic deficiency makes the double bond less nucleophilic and therefore less susceptible to attack by typical electrophiles. libretexts.org

Reactions such as halogenation (with Br₂ or Cl₂) and hydrohalogenation (with HBr or HCl) are expected to be significantly slower compared to those with electron-rich alkenes. The initial step of these reactions involves the attack of the π-electrons of the double bond on the electrophile, leading to the formation of a carbocation intermediate. chemistrysteps.comlibretexts.orgucalgary.ca In the case of 4,4,4-Trichloro-but-2-enoic acid, the formation of such a carbocation is disfavored due to the destabilizing inductive effect of the adjacent electron-withdrawing groups.

The electron-deficient nature of the carbon-carbon double bond in 4,4,4-Trichloro-but-2-enoic acid makes it an excellent candidate for nucleophilic addition reactions, particularly Michael-type or conjugate additions. libretexts.org In this type of reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to a 1,4-addition product.

The trichloromethyl group, being a strong electron-withdrawing group, significantly enhances the electrophilicity of the β-carbon, making it highly susceptible to attack by soft nucleophiles such as enolates, amines, and thiols. Research on related α,β-unsaturated trichloromethyl ketones has demonstrated their utility as Michael acceptors in organocatalytic reactions. nih.gov For instance, isothiourea has been used to catalyze the Michael addition-lactonization of 2-aryl and 2-alkenylacetic acids to α,β-unsaturated trichloromethyl ketones. nih.gov

While direct studies on Michael additions to 4,4,4-Trichloro-but-2-enoic acid itself are limited in the available literature, the reactivity of its derivatives provides strong evidence for its potential as a Michael acceptor. For example, a study on the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives highlights the susceptibility of the double bond to nucleophilic attack, proceeding through a β-borylated organocopper intermediate. Although this is a dimerization and not a classical Michael addition, it underscores the electrophilic nature of the β-carbon in these systems.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 4,4,4-Trichloro-but-2-enoic acid undergoes reactions typical of this functional group, allowing for the synthesis of a variety of derivatives.

Esterification of 4,4,4-Trichloro-but-2-enoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack of the alcohol. Subsequent dehydration yields the corresponding ester.

Amidation can be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester, followed by reaction with an amine. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires high temperatures and may lead to side reactions. Modern methods for amide synthesis that could be applicable include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI). thermofisher.com For instance, a mechanochemical method involving ball milling of esters with ethanol (B145695) and calcium nitride has been reported for the synthesis of primary amides, which could be a potential route for the amidation of esters derived from 4,4,4-Trichloro-but-2-enoic acid.

4,4,4-Trichloro-but-2-enoic acid can be converted to its corresponding acid chloride, 4,4,4-Trichloro-but-2-enoyl chloride, using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is a highly reactive intermediate that can be readily used for the synthesis of esters, amides, and other acyl derivatives under milder conditions than the parent carboxylic acid.

The formation of an acid anhydride (B1165640) can be achieved by reacting the acid chloride with a carboxylate salt, or by treating the carboxylic acid with a dehydrating agent such as phosphorus pentoxide (P₂O₅). Acid anhydrides are also valuable acylating agents.

Transformations of the Trichloro-methyl Group

The trichloromethyl group is a robust functional group, but it can undergo specific transformations under certain reaction conditions. One notable reaction is its potential conversion to other functional groups. For example, the trichloromethyl group is a known precursor for the synthesis of carboxylic acids or esters under hydrolytic conditions, although this typically requires harsh conditions. chemistryviews.org

In the context of related compounds, aryl(trichloromethyl)carbinols, which share the trichloromethyl moiety, have been shown to react with nucleophiles to give α-substituted acids or their derivatives. researchgate.net For instance, reaction with thiourea (B124793) leads to the formation of an iminothiazolidinone. researchgate.net Furthermore, the trichloromethyl group can be reduced to a dichloromethyl group using reagents like aluminum amalgam. researchgate.net

A study on the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in triflic acid demonstrates the stability of the trichloromethyl group under superacidic conditions, where it remains intact during the intramolecular cyclization to form 3-trichloromethylindan-1-ones. beilstein-journals.orgnih.gov This highlights the group's resilience in certain strongly acidic environments. Photocatalytic methods have also been developed for the trichloromethylative lactonization of olefins, where the trichloromethyl group is introduced and can be subsequently transformed into other functionalities like dichloroalkenes or chloroalkynes. chemistryviews.org

Nucleophilic Substitution Reactions

While specific experimental data on the nucleophilic substitution reactions of 4,4,4-trichloro-but-2-enoic acid is not extensively available in publicly accessible literature, a dissertation by White titled "Preparation and reactions with amines of 4,4,4-trichloro-2-butenoic acid" indicates that such reactions have been investigated k-state.edu. Generally, α,β-unsaturated carboxylic acids can undergo nucleophilic attack at the β-carbon (Michael addition) or at the carbonyl carbon.

The trichloromethyl group at the γ-position significantly influences the electrophilicity of the β-carbon, making it susceptible to attack by nucleophiles. Reactions with primary and secondary amines, as suggested by the dissertation title, would likely proceed via a Michael addition mechanism. The lone pair of the amine nitrogen would attack the β-carbon, leading to the formation of a zwitterionic intermediate which can then tautomerize to the final product.

Table 1: Plausible Products of Nucleophilic Addition of Amines to 4,4,4-Trichloro-but-2-enoic acid

| Nucleophile (Amine) | Plausible Product Structure | Product Name |

| Ammonia (NH₃) | Cl₃CCH(NH₂)CH₂COOH | 4,4,4-Trichloro-3-aminobutanoic acid |

| Methylamine (CH₃NH₂) | Cl₃CCH(NHCH₃)CH₂COOH | 4,4,4-Trichloro-3-(methylamino)butanoic acid |

| Dimethylamine ((CH₃)₂NH) | Cl₃CCH(N(CH₃)₂)CH₂COOH | 4,4,4-Trichloro-3-(dimethylamino)butanoic acid |

Note: The products listed in this table are hypothetical and based on general principles of Michael addition. The actual products and reaction conditions would need to be confirmed by experimental data from the cited dissertation or further research.

Reductive Dechlorination Pathways

The reductive dechlorination of chlorinated organic compounds is a significant area of research, often driven by environmental remediation applications. researchgate.netnih.govethz.chnih.gov For 4,4,4-trichloro-but-2-enoic acid, the trichloromethyl group is the primary site for reductive dechlorination. This process typically involves the transfer of electrons to the carbon-chlorine bonds, leading to their cleavage.

Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce alkyl halides, while stronger reagents like lithium aluminum hydride (LiAlH₄) can effect such reductions. However, the presence of the carboxylic acid and the α,β-unsaturated system would likely lead to a complex mixture of products with LiAlH₄, including reduction of the carbonyl group and the double bond.

More specific methods for reductive dechlorination often involve transition metal catalysts or radical-based reactions. For instance, the use of zero-valent iron (Fe⁰) or other reducing metals in the presence of a proton source can facilitate the stepwise removal of chlorine atoms. The general pathway would likely proceed as follows:

Cl₃CCH=CHCOOH → Cl₂CHCH=CHCOOH → ClCH₂CH=CHCOOH → CH₃CH=CHCOOH

Each step involves the two-electron reduction of a C-Cl bond and its replacement with a C-H bond. The specific regioselectivity and the conditions required to control the extent of dechlorination would be critical parameters in such transformations.

Rearrangement Reactions and Isomerizations

The carbon skeleton of 4,4,4-trichloro-but-2-enoic acid can be susceptible to rearrangements and isomerizations under certain conditions, particularly in the presence of strong acids or bases.

Under strongly acidic conditions, such as in the presence of a superacid like triflic acid (TfOH), protonation of the carbonyl oxygen can occur. This would generate a resonance-stabilized carbocation. While direct experimental data for 4,4,4-trichloro-but-2-enoic acid is unavailable, studies on analogous compounds like 1-aryl-4,4,4-trichlorobut-2-en-1-ones have shown that they can undergo intramolecular cyclization and rearrangement to form indanone derivatives in superacid. beilstein-journals.org A similar pathway for the carboxylic acid could be envisioned, potentially leading to lactone formation or other rearranged products.

Isomerization of the double bond from the trans (E) to the cis (Z) configuration is also a possibility, which could be facilitated by photochemical methods or by certain catalysts. The relative stability of the isomers would dictate the equilibrium position of such a transformation.

Chemo-, Regio-, and Stereoselectivity in Reactions of 4,4,4-Trichloro-but-2-enoic acid

The presence of multiple functional groups in 4,4,4-trichloro-but-2-enoic acid makes chemo-, regio-, and stereoselectivity key considerations in its reactions. slideshare.netnih.gov

Chemoselectivity : In reactions involving nucleophiles, the primary competition is between attack at the β-carbon (1,4-addition or Michael addition) and the carbonyl carbon (1,2-addition). Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like amines and thiols, generally favor 1,4-addition. The choice of reaction conditions and the nature of the nucleophile are therefore critical for achieving chemoselectivity.

Regioselectivity : In reactions like electrophilic addition to the double bond, the regioselectivity would be dictated by the electronic effects of the substituents. The electron-withdrawing nature of both the carboxylic acid and the trichloromethyl group would influence the stability of the carbocation intermediate, thereby directing the addition of the electrophile and nucleophile.

Stereoselectivity : Reactions involving the creation of a new stereocenter, for instance at the β-carbon during a Michael addition, can potentially lead to the formation of enantiomers or diastereomers. The stereochemical outcome would depend on the reaction mechanism and the presence of any chiral auxiliaries or catalysts. For example, the addition of a nucleophile to the planar double bond could occur from either the re or si face, potentially leading to a racemic mixture unless a stereocontrolling element is present.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The outcome of reactions involving 4,4,4-trichloro-but-2-enoic acid can be governed by either kinetic or thermodynamic control. tue.nlyoutube.com

In the context of nucleophilic addition, the initially formed product might be the result of the fastest reaction (kinetic control), which may not necessarily be the most stable product. For example, at low temperatures, the 1,2-addition product might form more rapidly. However, if the reaction is reversible, allowing it to proceed at a higher temperature for a longer duration could lead to the formation of the more stable 1,4-addition product (thermodynamic control).

The relative stability of potential products and the activation energies of the competing reaction pathways are the determining factors. For instance, in the isomerization of the double bond, the trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain. Therefore, under thermodynamic equilibrium, the trans isomer would be favored.

Table 2: Hypothetical Kinetic vs. Thermodynamic Product Distribution in the Reaction with a Generic Nucleophile (Nu⁻)

| Temperature | Product Ratio (1,2-adduct : 1,4-adduct) | Control | Predominant Product |

| -78 °C | 85 : 15 | Kinetic | 1,2-addition product |

| 25 °C | 30 : 70 | Thermodynamic | 1,4-addition product |

Note: This table presents a hypothetical scenario to illustrate the concept of kinetic and thermodynamic control. The actual product distribution would be dependent on the specific nucleophile, solvent, and other reaction conditions.

Synthesis and Chemical Transformations of 4,4,4 Trichloro but 2 Enoic Acid Derivatives

Synthesis of Alkyl and Aryl Esters

The esterification of carboxylic acids is a fundamental transformation in organic chemistry, and various methods have been applied to the synthesis of alkyl and aryl esters of 4,4,4-trichloro-but-2-enoic acid.

Alkyl Esters: The synthesis of alkyl esters can often be achieved through traditional acid-catalyzed esterification with the corresponding alcohol. However, for more sensitive substrates or to achieve milder reaction conditions, alternative methods are employed. One such method involves the use of trichloroacetimidates as alkylating agents. syr.edu For instance, diphenylmethyl trichloroacetimidate (B1259523) has been utilized for the protection of carboxylic acids as their diphenylmethyl (DPM) esters. syr.edu The reaction proceeds under mild conditions, and in some cases, the carboxylic acid substrate itself is acidic enough to promote the esterification without the need for an external catalyst. syr.edu

Aryl Esters: The direct synthesis of aryl esters from carboxylic acids can be accomplished using a combination of triarylphosphites and N-iodosuccinimide in a neutral medium like chlorobenzene. rsc.org This method offers good to high yields for a wide range of carboxylic acids. rsc.org For more acidic starting materials, the addition of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can enhance the reaction yields. rsc.org A proposed radical mechanism underpins this transformation. rsc.org

| Ester Type | Reagents | Conditions | Yield Range | Reference |

| Alkyl (DPM) | Diphenylmethyl trichloroacetimidate | Mild, potentially catalyst-free | Not specified | syr.edu |

| Aryl | Triarylphosphites, N-iodosuccinimide | Chlorobenzene, neutral | 42-99% | rsc.org |

Formation of Amides and Lactones Containing the Trichloro-butyl Moiety

The synthesis of amides and lactones derived from 4,4,4-trichloro-but-2-enoic acid introduces nitrogen and oxygen-containing heterocyclic systems with the characteristic trichloromethyl group.

Amides: The formation of amides can be achieved through the reaction of 4,4,4-trichloro-but-2-enoic acid or its activated derivatives (e.g., acid chlorides) with primary or secondary amines. Research has been conducted on functionally substituted amides of 3,4,4-trichloro-3-butenoic acid, a constitutional isomer of 4,4,4-trichloro-but-2-enoic acid, indicating the exploration of this class of compounds. documentsdelivered.com

Lactones: The synthesis of lactones containing the trichloro-butyl moiety often involves intramolecular cyclization reactions. While direct lactonization of 4,4,4-trichloro-but-2-enoic acid derivatives is a plausible route, the literature more prominently features the formation of other cyclic structures. However, the principles of lactonization, such as halolactonization or intramolecular esterification of a hydroxy acid precursor, could be applied to suitably functionalized derivatives of 4,4,4-trichloro-but-2-enoic acid.

Preparation of Functionalized Cyclic Compounds via 4,4,4-Trichloro-but-2-enoic acid

Derivatives of 4,4,4-trichloro-but-2-enoic acid are valuable precursors for the synthesis of various functionalized cyclic compounds. A notable example is the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, which are derivatives of the parent acid. beilstein-journals.org

These enones undergo transformation into 3-trichloromethylindan-1-ones when treated with a Brønsted superacid like triflic acid (TfOH) at elevated temperatures. beilstein-journals.org The reaction proceeds through the protonation of the carbonyl oxygen, forming a reactive intermediate that then cyclizes to yield the indanone structure. beilstein-journals.org This method provides access to these trichloromethyl-substituted indanones in high yields. beilstein-journals.org

Interestingly, the corresponding 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones can also be used as starting materials. beilstein-journals.org Under the same superacidic conditions, these hydroxy ketones first undergo dehydration to form the enone intermediate, which then cyclizes to the final indanone product. beilstein-journals.org

| Starting Material | Reagent | Product | Yield | Reference |

| 1-Aryl-4,4,4-trichlorobut-2-en-1-one | Triflic acid (TfOH) | 3-Trichloromethylindan-1-one | Up to 92% | beilstein-journals.org |

| 1-Aryl-4,4,4-trichloro-3-hydroxybutan-1-one | Triflic acid (TfOH) | 3-Trichloromethylindan-1-one | Up to 86% | beilstein-journals.org |

Reactivity Profiles of Key Derivatives and their Synthetic Utility

The synthetic utility of 4,4,4-trichloro-but-2-enoic acid derivatives stems from the reactivity conferred by the trichloromethyl group, the double bond, and the carboxylic acid functionality.

The electron-withdrawing nature of the trichloromethyl group influences the reactivity of the double bond, making it susceptible to nucleophilic attack. This is a key feature in many of the transformations involving these compounds.

The cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones highlights the utility of these derivatives in constructing complex carbocyclic frameworks. beilstein-journals.org This transformation can be viewed as a variant of the Nazarov cyclization. beilstein-journals.org The resulting 3-trichloromethylindanones are novel compounds with potential applications in medicinal chemistry and materials science. beilstein-journals.org

Furthermore, the ability to introduce the trichloromethyl group into various molecular scaffolds via these derivatives is of significant interest. This functional group can serve as a synthetic handle for further transformations or can impart specific properties to the final molecule.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise structure of 4,4,4-trichloro-but-2-enoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

The ¹H NMR spectrum of 4,4,4-trichloro-but-2-enoic acid is characterized by two distinct signals corresponding to the two non-equivalent vinyl protons. The proton attached to the second carbon (C2), adjacent to the carboxylic acid group, typically appears as a doublet at approximately 6.78 ppm. The proton on the third carbon (C3), which is adjacent to the trichloromethyl group, resonates further downfield as a doublet around 7.25 ppm. The coupling between these two protons, known as vicinal coupling, results in a coupling constant (³JHH) of about 15.5 Hz, which is characteristic of a trans configuration across the double bond.

The ¹³C NMR spectrum provides further confirmation of the structure. The carbonyl carbon (C1) of the carboxylic acid group is typically observed in the range of 168-170 ppm. The olefinic carbons, C2 and C3, show distinct signals, with C2 appearing around 125 ppm and C3 at approximately 140 ppm. The significant downfield shift of C3 is attributed to the deshielding effect of the adjacent electron-withdrawing trichloromethyl group. The C4 carbon, part of the -CCl₃ group, resonates at about 94 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4,4,4-Trichloro-but-2-enoic acid (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~6.78 (d) | - | ³J(H2,H3) = ~15.5 |

| H3 | ~7.25 (d) | - | ³J(H3,H2) = ~15.5 |

| C1 (COOH) | - | ~169.1 | - |

| C2 | - | ~125.0 | - |

| C3 | - | ~140.4 | - |

| C4 (CCl₃) | - | ~94.1 | - |

(Data is representative and compiled from typical values found in literature. d = doublet)

To unambiguously assign these signals and confirm the molecular structure, various two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY experiment on 4,4,4-trichloro-but-2-enoic acid would show a clear cross-peak between the signals at ~6.78 ppm and ~7.25 ppm. This correlation confirms the scalar coupling between the H2 and H3 protons, verifying their presence on adjacent carbons in the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with their directly attached carbon atoms. For this molecule, it would show a correlation between the proton signal at ~6.78 ppm and the carbon signal at ~125.0 ppm (C2), and another correlation between the proton at ~7.25 ppm and the carbon at ~140.4 ppm (C3). This allows for the definitive assignment of both the proton and carbon signals for the C2 and C3 positions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations for 4,4,4-trichloro-but-2-enoic acid would include:

The H2 proton (~6.78 ppm) showing correlations to the carbonyl carbon C1 (~169.1 ppm) and the C4 carbon (~94.1 ppm).

The H3 proton (~7.25 ppm) showing a correlation to the C1 carbon (~169.1 ppm). These correlations are crucial for piecing together the entire carbon skeleton and confirming the placement of the carboxylic acid and trichloromethyl groups relative to the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the stereochemistry by detecting spatial proximity between protons. For 4,4,4-trichloro-but-2-enoic acid, the strong cross-peak between H2 and H3, consistent with their trans-orientation across the double bond, would be observed, reinforcing the assignment made from the large ³JHH coupling constant.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is indispensable for determining the elemental composition of 4,4,4-trichloro-but-2-enoic acid and its fragments with very high precision.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids. In negative ion mode ESI, 4,4,4-trichloro-but-2-enoic acid readily loses a proton to form the deprotonated molecule [M-H]⁻. The high-resolution mass of this ion would be measured to confirm the elemental formula C₄H₂Cl₃O₂. The characteristic isotopic pattern of the three chlorine atoms (a cluster of peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl) would be a key identifying feature.

Electron Ionization (EI): EI is a higher-energy ionization method that results in extensive fragmentation. While the molecular ion [M]⁺ may be weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. The EI spectrum provides valuable information about the stability of different parts of the molecule.

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (like the [M-H]⁻ ion from ESI) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments helps to piece together the molecular structure.

For the [M-H]⁻ ion of 4,4,4-trichloro-but-2-enoic acid (C₄H₂Cl₃O₂⁻), a primary and highly favorable fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da). This decarboxylation results in the formation of a trichlorovinyl ethyl anion [C₃H₂Cl₃]⁻. Another potential fragmentation could involve the loss of a chlorine radical, although this is less common in negative ion mode.

The analysis of the fragmentation of the molecular ion produced by EI would likely show characteristic losses, such as the loss of a chlorine atom (·Cl), the loss of the carboxyl group (·COOH), or the cleavage of the C3-C4 bond to lose the trichloromethyl radical (·CCl₃), leading to the formation of an acylium ion [C₃H₂O]⁺. The precise masses of these fragments, determined by HRMS, allow for the confirmation of their elemental composition and provide conclusive evidence for the structure of 4,4,4-trichloro-but-2-enoic acid.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4,4,4-Trichloro-but-2-enoic acid |

| Benzene-d₆ |

| Chloroform-d (CDCl₃) |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction Analysis

The growth of a suitable single crystal of 4,4,4-trichloro-but-2-enoic acid is the prerequisite for analysis by single-crystal X-ray diffraction. Upon successful crystallization, the crystal is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

While specific experimental crystallographic data for 4,4,4-trichloro-but-2-enoic acid is not publicly available in crystallographic databases, a hypothetical analysis would be expected to yield a comprehensive dataset. This would include the determination of the crystal system (e.g., monoclinic, orthorhombic), the space group, and the precise dimensions of the unit cell.

Hypothetical Crystallographic Data for 4,4,4-Trichloro-but-2-enoic acid

| Parameter | Expected Value/Information |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P2₁/c) |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Key Bond Lengths (Å) | C=O, C-O, C=C, C-C, C-Cl |

| Key Bond Angles (°) | O=C-O, C=C-C, C-C-Cl |

| Torsion Angles (°) | Defining the planarity of the but-2-enoic acid backbone |

This data would provide definitive proof of the molecular structure, including the stereochemistry at the double bond.

Hydrogen Bonding Networks and Crystal Packing Analysis

Carboxylic acids are well-known for forming strong intermolecular hydrogen bonds. In the solid state, it is anticipated that molecules of 4,4,4-trichloro-but-2-enoic acid would form dimeric structures through hydrogen bonding between their carboxylic acid functional groups. This interaction involves the hydroxyl proton of one molecule and the carbonyl oxygen of a neighboring molecule, creating a characteristic ring motif.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can also provide information about molecular conformation.

The analysis of the FT-IR and Raman spectra of 4,4,4-trichloro-but-2-enoic acid would reveal characteristic vibrational frequencies. The carboxylic acid group would be expected to produce a very broad O-H stretching band in the FT-IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretching vibration would give rise to an intense peak, likely in the region of 1700-1725 cm⁻¹. The presence of conjugation with the C=C double bond would slightly lower this frequency compared to a saturated carboxylic acid.

The C=C double bond stretch would be observed in the 1640-1680 cm⁻¹ region. The C-Cl stretching vibrations of the trichloromethyl group are expected to appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. Due to the presence of multiple chlorine atoms, this region may contain several overlapping bands.

Expected Vibrational Frequencies for 4,4,4-Trichloro-but-2-enoic acid

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong | Weak |

| C-H stretch (alkenyl) | 3100 - 3000 | Medium | Medium |

| C=O stretch | 1725 - 1700 | Strong | Medium-Weak |

| C=C stretch | 1680 - 1640 | Medium | Strong |

| C-O stretch | 1320 - 1210 | Strong | Medium |

| C-Cl stretches | 800 - 600 | Strong | Strong |

| O-H bend (out-of-plane) | 950 - 900 | Broad, Medium | Weak |

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a more detailed assignment of the vibrational modes can be achieved. This can also help to confirm the conformational state of the molecule observed in the spectra.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Currently, there are no specific published studies that have employed Density Functional Theory (DFT) or ab initio methods to investigate the properties of 4,4,4-Trichloro-but-2-enoic acid. Such studies would be essential for a fundamental understanding of the molecule.

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the distribution of electron density, has not been documented for 4,4,4-Trichloro-but-2-enoic acid. This information would be crucial for predicting its reactivity and intermolecular interactions.

The conformational landscape of 4,4,4-Trichloro-but-2-enoic acid, which would identify its most stable three-dimensional structures and the energy barriers between different conformers, has not been computationally explored in the available literature.

Reaction Mechanism Elucidation through Computational Modeling

The use of computational modeling to understand the reaction mechanisms involving 4,4,4-Trichloro-but-2-enoic acid is another area lacking specific research.

There are no published reports on the characterization of transition states or the calculation of activation energies for reactions involving 4,4,4-Trichloro-but-2-enoic acid. This data is vital for understanding reaction kinetics and pathways.

The influence of different solvents on the reaction dynamics of 4,4,4-Trichloro-but-2-enoic acid has not been investigated through computational means. Such studies are important for predicting how the molecule would behave in various chemical environments.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations, which would provide insights into the conformational flexibility and intermolecular interactions of 4,4,4-Trichloro-but-2-enoic acid over time, have not been reported in the scientific literature.

Prediction of Spectroscopic Properties from Computational Models

The in-silico prediction of spectroscopic properties has become an indispensable tool in modern chemical research, offering insights into molecular structure and electronic properties. Computational models, primarily based on density functional theory (DFT) and its time-dependent extension (TD-DFT), allow for the theoretical calculation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These predictive methods are crucial for the characterization of novel compounds, such as 4,4,4-Trichloro-but-2-enoic acid, where experimental data may be scarce.

The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and the basis set. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a standard and effective approach for calculating NMR chemical shifts. The selection of an appropriate functional and basis set is critical and often involves benchmarking against experimental data for structurally related molecules to ensure the reliability of the predicted spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The prediction of ¹H and ¹³C NMR spectra is typically achieved using DFT calculations, often employing the GIAO method. The process involves optimizing the molecular geometry of the compound and then calculating the nuclear shielding constants. These are subsequently converted to chemical shifts (δ) by referencing them to a standard, commonly tetramethylsilane (B1202638) (TMS).

For 4,4,4-Trichloro-but-2-enoic acid, the chemical shifts would be influenced by the strong electron-withdrawing effect of the trichloromethyl group and the carboxylic acid functionality, as well as the electronic environment of the carbon-carbon double bond.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,4,4-Trichloro-but-2-enoic acid (Note: These are hypothetical values based on general principles of NMR spectroscopy and data for analogous structures, as specific computational studies for this molecule were not found.)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (on C2) | 6.8 - 7.2 | Doublet |

| H (on C3) | 6.3 - 6.7 | Doublet |

| H (in COOH) | 10.0 - 13.0 | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,4,4-Trichloro-but-2-enoic acid (Note: These are hypothetical values based on general principles of NMR spectroscopy and data for analogous structures, as specific computational studies for this molecule were not found.)

| Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (COOH) | 165 - 170 |

| C2 | 125 - 130 |

| C3 | 135 - 140 |

| C4 (CCl₃) | 90 - 95 |

Predicted Infrared (IR) Vibrational Frequencies

Computational methods, particularly DFT, are also employed to predict the infrared spectrum of a molecule. By calculating the vibrational frequencies, one can identify characteristic absorption bands corresponding to specific functional groups. For 4,4,4-Trichloro-but-2-enoic acid, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C=C double bond stretch, and the C-Cl stretches.

Table 3: Predicted IR Vibrational Frequencies for 4,4,4-Trichloro-but-2-enoic acid (Note: These are hypothetical values based on general principles of IR spectroscopy and data for analogous structures, as specific computational studies for this molecule were not found.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3200 - 3500 (broad) | Stretching vibration |

| C=O (Carbonyl) | 1700 - 1725 | Stretching vibration |

| C=C (Alkene) | 1620 - 1650 | Stretching vibration |

| C-Cl | 600 - 800 | Stretching vibrations |

Predicted UV-Vis Absorption Maxima

Time-dependent density functional theory (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths (λmax). For 4,4,4-Trichloro-but-2-enoic acid, the electronic transitions would likely involve the π → π* transition of the conjugated system and n → π* transitions associated with the carbonyl group.

Table 4: Predicted UV-Vis Absorption Maxima for 4,4,4-Trichloro-but-2-enoic acid (Note: These are hypothetical values based on general principles of UV-Vis spectroscopy and data for analogous structures, as specific computational studies for this molecule were not found.)

| Electronic Transition | Predicted λmax (nm) |

| π → π | 210 - 230 |

| n → π | 280 - 320 |

Environmental Fate and Degradation Pathways of 4,4,4 Trichloro but 2 Enoic Acid

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes in the environment. Key mechanisms include photolysis (breakdown by light) and hydrolysis (reaction with water).

No studies were identified that investigated the photolytic degradation of 4,4,4-Trichloro-but-2-enoic acid. Consequently, data on its quantum yield, photodegradation rate constants, and the identity of its photolytic byproducts under simulated environmental conditions are not available.

There is a lack of published research on the hydrolysis of 4,4,4-Trichloro-but-2-enoic acid. Therefore, information regarding its hydrolytic stability across a range of environmentally relevant pH values (acidic, neutral, and alkaline) and the kinetics of this process is currently unknown.

Environmental Persistence and Bioaccumulation Potential (Academic Modeling Perspective)

In the absence of empirical data, computational models are often used to predict the environmental persistence and bioaccumulation potential of chemical compounds. However, no modeling studies specifically focused on 4,4,4-Trichloro-but-2-enoic acid were found. Therefore, predictions regarding its half-life in various environmental compartments and its potential to accumulate in living organisms cannot be provided.

Future Research Directions and Unexplored Avenues for 4,4,4 Trichloro but 2 Enoic Acid

Development of Highly Efficient and Enantioselective Synthetic Routes

A key area of focus will be the exploration of catalytic asymmetric synthesis. The development of chiral catalysts, whether metal-based or organocatalytic, could enable the direct and enantioselective synthesis of either the (R)- or (S)-enantiomer of 4,4,4-Trichloro-but-2-enoic acid. This would be a significant advancement, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Potential Ligand/Catalyst | Target Transformation | Anticipated Outcome |

| Metal-based | Chiral Rhodium-phosphine complexes | Asymmetric hydrogenation of a precursor | Enantioenriched 4,4,4-trichlorobutanoic acid |

| Organocatalyst | Chiral Brønsted acids or bases | Asymmetric conjugate addition | Enantioselective formation of the C-C bond |

| Biocatalyst | Engineered dehalogenases or reductases | Kinetic resolution or asymmetric reduction | Access to highly pure enantiomers |

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The rich functionality of 4,4,4-Trichloro-but-2-enoic acid makes it an ideal substrate for exploring novel catalytic transformations. The carbon-carbon double bond, the carboxylic acid, and the C-Cl bonds of the trichloromethyl group all offer handles for chemical modification.

Future research should investigate the application of modern catalytic methods to this molecule. For instance, the development of catalytic cross-coupling reactions at the double bond could lead to the synthesis of a wide array of complex molecular architectures. Furthermore, the selective activation and functionalization of the C-H bonds within the molecule, a rapidly advancing area of chemistry, could provide direct routes to novel derivatives without the need for pre-functionalization.

A particularly exciting avenue would be the exploration of catalytic methods for the selective transformation of the trichloromethyl group. This could involve, for example, catalytic dehalogenation or the transformation of the CCl3 group into other functional groups, thereby expanding the synthetic utility of the parent molecule.

Advanced Computational Studies for Predictive Synthesis and Reactivity

To guide and accelerate experimental research, advanced computational studies will be indispensable. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of 4,4,4-Trichloro-but-2-enoic acid.

Future computational work should focus on several key areas:

Reaction Mechanism Elucidation: Modeling potential reaction pathways for the synthesis and transformation of the molecule will help in optimizing reaction conditions and predicting the formation of byproducts.

Catalyst Design: Computational screening of potential catalysts for enantioselective synthesis or novel transformations can significantly reduce the experimental effort required to identify effective catalytic systems.

Prediction of Properties: Calculating properties such as acidity (pKa), redox potentials, and spectroscopic signatures will aid in the characterization of the molecule and its derivatives and can help in predicting their behavior in different chemical environments.

Table 2: Illustrative Computational Parameters for Future Studies

| Computational Method | Basis Set | Property to be Calculated | Potential Application |

| DFT (B3LYP) | 6-311+G(d,p) | Transition state energies for a proposed reaction | Understanding reaction kinetics and mechanism |

| Time-Dependent DFT | cc-pVTZ | UV-Vis absorption spectrum | Predicting spectroscopic properties |

| Molecular Dynamics | AMBER/GAFF | Solvation free energy in different solvents | Understanding solubility and environmental fate |

Integration into Supramolecular Chemistry and Materials Design

The carboxylic acid functionality of 4,4,4-Trichloro-but-2-enoic acid makes it an excellent building block for the construction of supramolecular assemblies and novel materials. The ability of carboxylic acids to form strong and directional hydrogen bonds is a cornerstone of crystal engineering and supramolecular chemistry.

Future research should explore the use of this molecule in the design of:

Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to connect metal ions or clusters, potentially leading to the formation of porous materials with applications in gas storage, separation, or catalysis. The trichloromethyl group could impart unique properties to the pores of the MOF.

Liquid Crystals: The rigid and anisotropic nature of the molecule, particularly when derivatized, could lead to the formation of liquid crystalline phases. The high density of chlorine atoms might result in materials with interesting optical or dielectric properties.

Polymers: The butenoic acid moiety can be polymerized or co-polymerized to create new functional polymers. The trichloromethyl group would be a pendant group along the polymer chain, influencing the polymer's physical and chemical properties, such as its thermal stability and refractive index.

Understanding Long-Term Environmental Impact Through Advanced Modeling

Given the presence of multiple chlorine atoms, a thorough understanding of the potential long-term environmental impact of 4,4,4-Trichloro-but-2-enoic acid is crucial before any large-scale application is considered. Advanced environmental modeling will be a key tool in this assessment.

Future research in this area should focus on:

Biodegradation Pathways: Computational models can be used to predict the likely metabolic pathways for the degradation of the molecule by microorganisms in soil and water. This can help in identifying potential persistent intermediates.

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the potential toxicity of the compound to various organisms based on its molecular structure.

Atmospheric Fate: Modeling the atmospheric chemistry of the molecule, including its potential for long-range transport and its contribution to ozone depletion or the formation of other atmospheric pollutants, will be important. While not a volatile organic compound in its salt form, its potential for aerosol formation or the volatility of its esters should be considered.

By proactively addressing these environmental questions through advanced modeling, the development of this compound can proceed in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4,4-Trichloro-but-2-enoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible synthesis route involves the trichloroacetylation of but-2-enoic acid derivatives. For optimization, reaction parameters such as temperature (e.g., 40–60°C), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., Lewis acids like AlCl₃) should be systematically varied. Monitoring progress via thin-layer chromatography (TLC) or in-situ FTIR for carbonyl group formation is advised. Similar protocols for trichloroacetylated compounds are described in synthetic workflows for ethyl 4,4,4-trichloroacetoacetate .

Q. Which analytical techniques are most effective for characterizing 4,4,4-Trichloro-but-2-enoic acid?

- Methodological Answer :

- Structural Elucidation : Use and NMR to confirm the α,β-unsaturated carboxylic acid backbone and trichloromethyl group. Compare chemical shifts with analogous trichloro compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid ).

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) or GC-MS after derivatization (e.g., methyl ester formation). Reference analytical workflows for chlorophenoxy acids, such as 4-chlorophenoxyacetic acid, which emphasize column conditioning and internal standardization .

- Elemental Analysis : Verify chlorine content via combustion analysis or X-ray fluorescence (XRF).

Q. How can researchers ensure reproducibility in synthesizing and handling this compound?

- Methodological Answer :

- Moisture Control : Conduct reactions under inert atmospheres (N₂/Ar) due to potential hydrolysis of the trichloromethyl group.

- Storage : Store in amber glass vials at –20°C with desiccants to prevent degradation.

- Documentation : Adopt standardized protocols for data recording, including reaction time, yield, and spectral data, as emphasized in extended essay guidelines for chemical research .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of 4,4,4-Trichloro-but-2-enoic acid?

- Methodological Answer :

- Stability Studies : Perform accelerated degradation tests under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor decomposition via LC-MS to identify degradation products (e.g., trichloroacetic acid).

- Solubility Profiling : Use shake-flask or potentiometric methods in solvents of differing polarity (water, DMSO, ethanol). Cross-validate results with computational models (e.g., COSMO-RS). Reference conflicting data on chlorinated benzoic acids to design targeted experiments.

Q. How can computational chemistry aid in predicting the reactivity or toxicity of 4,4,4-Trichloro-but-2-enoic acid?

- Methodological Answer :

- DFT Calculations : Model electrophilic reactivity at the α,β-unsaturated carbonyl site using Gaussian or ORCA software. Compare with experimental kinetic data (e.g., Michael addition rates).

- Toxicity Prediction : Apply QSAR models (e.g., ECOSAR) to estimate ecotoxicological endpoints. Cross-reference with toxicity databases for structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301/302 guidelines with activated sludge or soil microcosms. Track metabolite formation via high-resolution LC-MS/MS, as described in wastewater analysis workflows .

- Adsorption Studies : Conduct batch experiments with soil organic matter (SOM) or activated carbon. Fit data to Freundlich/Langmuir isotherms and correlate with log values.

Data Analysis and Presentation

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable). For crystallography, use SHELXL for refinement, leveraging its robustness for small molecules .

- Error Analysis : Quantify signal-to-noise ratios and integration errors in NMR spectra. Compare with literature benchmarks for chlorinated carboxylic acids .

Q. What statistical methods are appropriate for interpreting dose-response or kinetic data?

- Methodological Answer :

- Nonlinear Regression : Fit kinetic data (e.g., hydrolysis rates) to pseudo-first-order or Arrhenius models using software like GraphPad Prism.

- Multivariate Analysis : Apply PCA or PLS to correlate structural descriptors (e.g., Hammett constants) with reactivity trends, as demonstrated in chlorophenoxy acid studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.